molecular formula C7H9ClN2O B2486640 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1547032-01-8

4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B2486640
CAS No.: 1547032-01-8
M. Wt: 172.61
InChI Key: LKLADOHPWHLXGV-UHFFFAOYSA-N
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Description

4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound that features a pyrazole ring substituted with chlorine, ethyl, and methyl groups, as well as an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclization of 1,3-diketones with hydrazines.

    Introduction of the Aldehyde Group: The aldehyde group can be introduced by formylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its aldehyde group provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-5-7(8)6(4-11)10(2)9-5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLADOHPWHLXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Cl)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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